molecular formula C16H16N2O2S B5009533 1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylthiourea

1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylthiourea

Cat. No.: B5009533
M. Wt: 300.4 g/mol
InChI Key: PNXZASNIXZQSIR-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylthiourea is an organic compound that features a benzodioxin ring fused with a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylthiourea typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-ylmethylamine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the benzodioxin ring.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The benzodioxin ring may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
  • 5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-amine
  • 3-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)thio]-5,6-diphenyl-1,2,4-triazine

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-phenylthiourea is unique due to the combination of the benzodioxin ring and the thiourea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c21-16(18-12-6-2-1-3-7-12)17-10-13-11-19-14-8-4-5-9-15(14)20-13/h1-9,13H,10-11H2,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXZASNIXZQSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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